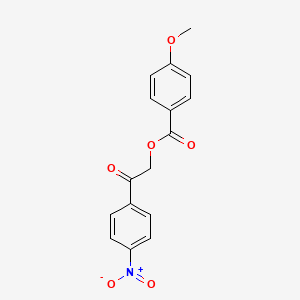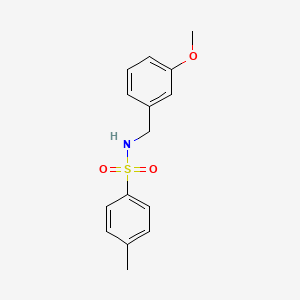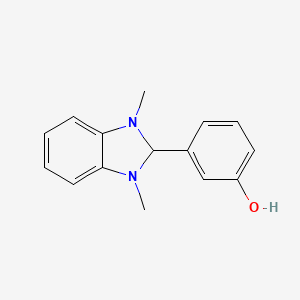
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as DNMCH, is a chemical compound that belongs to the family of coumarin derivatives. It has been widely used in scientific research for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also modulates the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. This compound also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic rats.
实验室实验的优点和局限性
One of the advantages of using 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its high purity and stability. It can be easily synthesized and purified using standard laboratory techniques. However, one of the limitations is that it has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may hinder its clinical development.
未来方向
There are several future directions for the research on 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One of the areas of interest is its potential use in combination therapy with other anti-cancer agents. It has been shown to enhance the anti-tumor activity of certain chemotherapeutic drugs. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been reported to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
This compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of 3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation reaction of 4-methylcoumarin with 1-naphthol in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to obtain this compound. The purity of this compound can be determined by HPLC analysis.
科学研究应用
3,4-dimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3,4-dimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-15(2)22(23)25-21-12-18(10-11-19(14)21)24-13-17-8-5-7-16-6-3-4-9-20(16)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOIPIZQAFWAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)




![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)